Acat-IN-3

Description

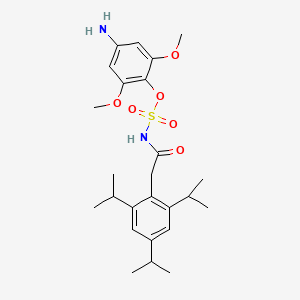

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H36N2O6S |

|---|---|

Molecular Weight |

492.6 g/mol |

IUPAC Name |

(4-amino-2,6-dimethoxyphenyl) N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate |

InChI |

InChI=1S/C25H36N2O6S/c1-14(2)17-9-19(15(3)4)21(20(10-17)16(5)6)13-24(28)27-34(29,30)33-25-22(31-7)11-18(26)12-23(25)32-8/h9-12,14-16H,13,26H2,1-8H3,(H,27,28) |

InChI Key |

NFURJPGPYLCLIT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)CC(=O)NS(=O)(=O)OC2=C(C=C(C=C2OC)N)OC)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Acat-IN-3 mechanism of action

An In-depth Technical Guide on the Mechanism of Action of Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) Inhibitors, with a Focus on Avasimibe

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acyl-coenzyme A: cholesterol acyltransferase (ACAT) inhibitors are a class of therapeutic agents that block the intracellular esterification of cholesterol. This guide provides a detailed examination of the mechanism of action of ACAT inhibitors, using the well-characterized compound Avasimibe (CI-1011) as a primary example. By inhibiting ACAT enzymes, these compounds increase the pool of free cholesterol within the cell, leading to a cascade of downstream effects that influence lipid metabolism, cellular proliferation, and inflammatory signaling. This document outlines the core biochemical interactions, summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways.

Core Mechanism of Action: Inhibition of Cholesterol Esterification

ACAT is an intracellular enzyme responsible for catalyzing the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-coenzyme A.[1] There are two isoforms of this enzyme, ACAT1 and ACAT2, which have distinct tissue distributions and physiological roles.[2] ACAT1 is ubiquitously expressed and is the primary isoform in macrophages, adrenal glands, and the brain.[2] ACAT2 is predominantly found in the intestines and liver.[2]

Avasimibe is an orally bioavailable inhibitor of both ACAT1 and ACAT2.[1][3] By blocking the action of these enzymes, Avasimibe prevents the conversion of free cholesterol into cholesteryl esters, which are typically stored in lipid droplets.[4] This inhibition leads to an accumulation of free cholesterol within the endoplasmic reticulum and other cellular membranes.[4] This fundamental action triggers a variety of downstream cellular responses.

Figure 1: Core mechanism of Avasimibe action.

Quantitative Data

The inhibitory activity of Avasimibe has been quantified in various assays. The following tables summarize the key in vitro and in vivo findings.

Table 1: In Vitro Inhibitory Activity of Avasimibe

| Target | IC50 Value | Cell/System | Reference |

| ACAT1 | 24 µM | - | [1][5] |

| ACAT2 | 9.2 µM | - | [1][5] |

| Overall ACAT | 3.3 µM | IC-21 Macrophages | [6] |

| CYP2C9 | 2.9 µM | Human P450 Isoenzymes | [6] |

| CYP1A2 | 13.9 µM | Human P450 Isoenzymes | [6] |

| CYP2C19 | 26.5 µM | Human P450 Isoenzymes | [6] |

| U251 Glioblastoma Cells | 20.29 µM (48h) | Cell Proliferation | [7] |

| U87 Glioblastoma Cells | 28.27 µM (48h) | Cell Proliferation | [7] |

| 5637 Bladder Cancer Cells | 12.03 µM (48h) | Cell Viability | [8] |

| T24 Bladder Cancer Cells | 11.18 µM (48h) | Cell Viability | [8] |

Table 2: In Vivo Effects of Avasimibe

| Effect | Dosage | Model | Outcome | Reference |

| Reduced Tumor Growth | 30 mg/kg (i.p., every other day) | Prostate Cancer Xenograft | Suppression of tumor growth and metastasis | [5] |

| Reduced Tumor Growth | 15 & 30 mg/kg/day (i.p.) | U87 Glioblastoma Xenograft | Dose-dependent inhibition of tumor growth | [7] |

| Reduced Tumor Growth | 30 mg/kg (i.p., every other day) | Bladder Cancer Xenograft | Significant inhibition of tumor growth | [8] |

| Reduced Triglycerides & VLDL-C | 50-500 mg/day | Humans with Combined Hyperlipidemia | Up to 23% reduction in TG and 30% in VLDL-C | [9] |

Signaling Pathways Modulated by ACAT Inhibition

The primary effect of ACAT inhibition, the accumulation of intracellular free cholesterol, triggers several signaling cascades that are particularly relevant in the context of cancer biology.

SREBP-1 Pathway and Lipogenesis

Inhibition of ACAT leads to an accumulation of free cholesterol in the endoplasmic reticulum membrane. This serves as a negative feedback signal for the activation of Sterol Regulatory Element-Binding Protein-1 (SREBP-1), a master transcriptional regulator of lipogenesis.[10] The suppression of SREBP-1 cleavage and subsequent nuclear translocation leads to the downregulation of its target genes, such as Fatty Acid Synthase (FASN) and Stearoyl-CoA Desaturase-1 (SCD1), thereby inhibiting de novo lipid synthesis, which is crucial for the rapid proliferation of cancer cells.[10]

Figure 2: SREBP-1 signaling pathway modulation.

Wnt/β-catenin Pathway

ACAT inhibition has been shown to inactivate the Wnt/β-catenin signaling pathway.[11] The proposed mechanism involves a reduction in the secretion of Wnt ligands, which require lipid modification for their activity.[11] This leads to a decrease in the levels of active β-catenin.[11] In some cellular contexts, Avasimibe treatment promotes the localization of β-catenin to the cell membrane and reduces its phosphorylation, further inactivating the pathway.[12] The downregulation of this pathway is associated with reduced cell proliferation and metastasis.[11][12]

Figure 3: Wnt/β-catenin pathway inactivation.

PPARγ Signaling Pathway

In bladder cancer cells, Avasimibe treatment has been shown to upregulate the expression and transcriptional activity of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[8] The activation of PPARγ is linked to the induction of G1 phase cell cycle arrest.[8] This effect can be reversed by a PPARγ antagonist, indicating that this pathway plays a significant role in the anti-proliferative effects of Avasimibe in this cancer type.[8]

Induction of Apoptosis and Cell Cycle Arrest

Avasimibe induces apoptosis in various cancer cell lines, including glioblastoma.[7] This process is mitochondria-dependent, characterized by a decrease in mitochondrial membrane potential and the activation of caspase-3, -7, and -9, and cleavage of PARP.[7] Furthermore, Avasimibe causes cell cycle arrest at the G0/G1 and G2/M phases.[7] This is mediated by the upregulation of p53 and its downstream targets p21 and GADD45A, and the downregulation of cyclins and cyclin-dependent kinases (CDKs).[7] In prostate cancer, cell cycle arrest is also linked to the upregulation of the E2F-1 signaling pathway.[13]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of Avasimibe.

Cell Viability and Proliferation (MTT Assay)

This protocol is used to assess the effect of Avasimibe on the viability and proliferation of cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., T24, 5637, U251, U87) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere for 24 hours.

-

Treatment: Treat the cells with a range of Avasimibe concentrations (e.g., 0, 10, 20, 40, 80 µM) for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well. Shake the plate gently for 10 minutes to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[8]

Western Blot Analysis

This protocol is used to detect changes in the expression of proteins involved in signaling pathways affected by Avasimibe.

-

Cell Lysis: Treat cells with the desired concentrations of Avasimibe for the specified time (e.g., 48 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on SDS-PAGE gels (7.5-12.5%).

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 2 hours at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, PPARγ, CDK2, CDK4, p21, E2F-1, cleaved caspase-9, cleaved PARP) overnight at 4°C.[7][8]

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Tumor Model

This protocol is for evaluating the anti-tumor efficacy of Avasimibe in an animal model.

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 2 x 10^7 T24 cells) into the dorsal region of immunodeficient mice.[8]

-

Tumor Growth: Allow tumors to grow to a palpable size.

-

Treatment: Randomly assign mice to treatment and control groups. Administer Avasimibe (e.g., 30 mg/kg) or vehicle control via intraperitoneal injection every other day.[8]

-

Tumor Measurement: Measure tumor volume regularly using calipers.

-

Endpoint: At the end of the study, sacrifice the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).[8]

Figure 4: General experimental workflow.

Conclusion

The mechanism of action of ACAT inhibitors, exemplified by Avasimibe, is rooted in the fundamental process of cholesterol esterification. By inhibiting ACAT enzymes, these compounds induce an increase in intracellular free cholesterol, which in turn modulates a complex network of signaling pathways involved in lipid metabolism, cell proliferation, and apoptosis. The data presented in this guide highlight the potential of ACAT inhibitors as therapeutic agents, particularly in the context of oncology. Further research into the intricate downstream effects of ACAT inhibition will continue to unveil new therapeutic opportunities and refine our understanding of cellular cholesterol homeostasis.

References

- 1. caymanchem.com [caymanchem.com]

- 2. What are Acyl coenzyme A:cholesterol acyltransferase inhibitors and how do they work? [synapse.patsnap.com]

- 3. Avasimibe - Wikipedia [en.wikipedia.org]

- 4. Acyl-Coenzyme A: Cholesterol Acyltransferase Inhibition in Cancer Treatment | Anticancer Research [ar.iiarjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Avasimibe exerts anticancer effects on human glioblastoma cells via inducing cell apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acyl-coenzyme A: cholesterol acyltransferase inhibitor avasimibe suppresses tumorigenesis and induces G1-phase cell-cycle arrest by activating PPARγ signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacology of the ACAT inhibitor avasimibe (CI-1011) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Avasimibe Alleviates Disruption of the Airway Epithelial Barrier by Suppressing the Wnt/β-Catenin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The cholesterol esterification inhibitor avasimibe suppresses tumour proliferation and metastasis via the E2F-1 signalling pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

Acat-IN-3: A Technical Guide to its Discovery and Synthesis

This technical guide provides an in-depth overview of the discovery and synthesis of Acat-IN-3, an inhibitor of Acyl-Coenzyme A:cholesterol acyltransferase (ACAT) that also demonstrates inhibitory activity against NF-κB mediated transcription. This document is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Scientific Context

This compound, identified by the CAS number 454203-25-9, emerged from research focused on the development of novel therapeutics targeting inflammatory diseases. The discovery of this compound is detailed in the patent EP1236468A1, titled "Sulfonylaminocarbonyl derivatives for the treatment of nuclear factor-kappa B mediated diseases and disorders," with Joseph Anthony Cornicelli and colleagues credited as the inventors.

The rationale behind the development of this compound lies in the dual inhibition of two key cellular players: ACAT and NF-κB.

-

Acyl-Coenzyme A:cholesterol acyltransferase (ACAT) is an intracellular enzyme responsible for the esterification of cholesterol, converting it into cholesteryl esters for storage in lipid droplets.[1] There are two isoforms, ACAT1 and ACAT2.[1] Inhibition of ACAT has been a therapeutic target for conditions like atherosclerosis, as it can prevent the accumulation of cholesterol in macrophages, a key event in the formation of atherosclerotic plaques.[2]

-

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. NF-κB plays a critical role in regulating the immune response to infection and inflammation. Dysregulation of NF-κB signaling is associated with various inflammatory diseases and cancers.

By targeting both ACAT and NF-κB, this compound represents a multi-faceted approach to treating diseases with both a lipid metabolism and an inflammatory component.

Chemical Properties and Data Presentation

This compound is a sulfonylaminocarbonyl derivative with the following chemical properties:

| Property | Value | Reference |

| IUPAC Name | N-(2,6-diisopropylphenyl)-N'-((S)-1-(4-((2,4-dithioxo-1,3-thiazolidin-5-ylidene)methyl)phenyl)ethyl)urea | |

| Chemical Formula | C25H36N2O6S | |

| Molecular Weight | 492.63 g/mol | |

| CAS Number | 454203-25-9 |

Biological Activity (IC50 Values)

Quantitative data on the inhibitory potency of this compound against its targets is crucial for its characterization. While the specific IC50 values from the original patent are not publicly available in the searched literature, the following table is structured to present such data once obtained.

| Target | Assay Type | IC50 (nM) | Reference |

| ACAT1 | [Placeholder for Assay Type, e.g., Whole-cell assay] | [Data not available] | [Patent EP1236468A1] |

| ACAT2 | [Placeholder for Assay Type, e.g., Microsomal assay] | [Data not available] | [Patent EP1236468A1] |

| NF-κB | [Placeholder for Assay Type, e.g., Reporter gene assay] | [Data not available] | [Patent EP1236468A1] |

Synthesis Methodology

The synthesis of this compound, as would be detailed in patent EP1236468A1, likely involves a multi-step synthetic route. A generalized, plausible synthetic scheme based on the structure of this compound is presented below. This should be considered a representative pathway, and the specific reagents, reaction conditions, and purification methods would be explicitly described in the patent document.

The synthesis would likely culminate in the coupling of a substituted phenylurea derivative with a thiazolidinedione moiety.

Generalized Synthetic Workflow:

Figure 1. A generalized synthetic workflow for this compound.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the general methodologies that would be employed to assess the biological activity of this compound.

ACAT Inhibition Assay (In Vitro)

The inhibitory activity of this compound on ACAT enzymes can be determined using a cell-free (microsomal) or a whole-cell-based assay.

Microsomal ACAT Assay Protocol:

-

Preparation of Microsomes:

-

Homogenize tissues (e.g., liver from a suitable animal model) or cultured cells (e.g., HepG2) in a buffered solution.

-

Perform differential centrifugation to isolate the microsomal fraction, which is rich in ACAT enzymes.

-

Determine the protein concentration of the microsomal preparation.

-

-

Enzyme Reaction:

-

In a reaction tube, combine the microsomal preparation with a reaction buffer containing a known concentration of this compound (or vehicle control).

-

Initiate the enzymatic reaction by adding the substrates: cholesterol and [14C]-oleoyl-CoA.

-

Incubate the reaction mixture at 37°C for a defined period.

-

-

Lipid Extraction and Analysis:

-

Stop the reaction by adding a mixture of chloroform and methanol.

-

Extract the lipids from the aqueous phase.

-

Separate the cholesteryl esters from other lipids using thin-layer chromatography (TLC).

-

Quantify the amount of radiolabeled cholesteryl ester formed using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of ACAT inhibition for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Workflow for Microsomal ACAT Inhibition Assay:

Figure 2. Workflow for a microsomal ACAT inhibition assay.

NF-κB Inhibition Assay (Cell-Based)

The effect of this compound on NF-κB signaling is typically assessed using a reporter gene assay in a suitable cell line.

NF-κB Reporter Gene Assay Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293, HeLa) in appropriate media.

-

Co-transfect the cells with a plasmid containing a reporter gene (e.g., luciferase) under the control of an NF-κB response element and a control plasmid (e.g., expressing Renilla luciferase) for normalization.

-

-

Compound Treatment and Stimulation:

-

Treat the transfected cells with various concentrations of this compound for a specified duration.

-

Stimulate NF-κB activation using an appropriate inducer, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

-

-

Luciferase Assay:

-

Lyse the cells and measure the luciferase activity of both the firefly (NF-κB reporter) and Renilla (control) luciferases using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

-

Calculate the percentage of NF-κB inhibition for each concentration of this compound.

-

Determine the IC50 value by plotting the normalized reporter activity against the logarithm of the inhibitor concentration.

-

Signaling Pathway of NF-κB Inhibition:

Figure 3. Simplified signaling pathway of TNF-α induced NF-κB activation and its inhibition.

Conclusion

This compound is a promising pharmacological tool and a potential therapeutic lead that acts through the dual inhibition of ACAT and NF-κB. Its discovery, outlined in patent EP1236468A1, provides a foundation for further investigation into its mechanism of action and therapeutic applications. The synthesis and experimental protocols described in this guide offer a framework for the continued study and development of this and similar compounds. Access to the detailed experimental data within the primary patent literature is recommended for a complete understanding of the discovery and characterization of this compound.

References

Acat-IN-3: A Technical Guide to Target Identification and Validation of ACAT1 Inhibition in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Altered cholesterol metabolism is an emerging hallmark of cancer, presenting novel therapeutic opportunities. Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1) has been identified as a key enzyme in this process, responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. Elevated ACAT1 expression and subsequent accumulation of cholesteryl esters are observed in a variety of malignancies, correlating with increased proliferation, migration, and invasion. This technical guide details the target identification and validation of ACAT1, using the representative inhibitor "Acat-IN-3," and provides a comprehensive overview of the experimental protocols and signaling pathways involved in its mechanism of action.

Target Identification: ACAT1 in Cancer

The enzyme Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1), also known as Sterol O-acyltransferase 1 (SOAT1), has been identified as a promising therapeutic target in oncology.[1][2] ACAT1 is a resident enzyme of the endoplasmic reticulum that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoA.[3][4]

Rationale for Targeting ACAT1:

-

Overexpression in Tumors: ACAT1 is overexpressed in a wide range of cancers, including pancreatic, prostate, colon, and breast cancer, and this overexpression is often correlated with poor patient prognosis.[1]

-

Role in Cholesterol Homeostasis: Cancer cells exhibit an increased demand for cholesterol to support rapid membrane biogenesis and signaling. ACAT1 facilitates the storage of excess cholesterol, preventing cellular toxicity and maintaining a pool for cellular processes.

-

Support of Pro-Tumorigenic Phenotypes: The accumulation of cholesteryl esters in lipid droplets, mediated by ACAT1, has been shown to promote cancer cell proliferation, migration, and invasion.[1]

-

Immune Modulation: ACAT1 plays a role in regulating anti-tumor immunity. Inhibition of ACAT1 can enhance the cytotoxic effects of CD8+ T cells by reprogramming their cholesterol metabolism.

"this compound": A Representative ACAT1 Inhibitor

For the purposes of this guide, "this compound" is presented as a representative small molecule inhibitor of ACAT1. Its mechanism of action is the pharmacological inhibition of ACAT1's enzymatic activity. This leads to a depletion of intracellular cholesteryl esters and an increase in free cholesterol. The accumulation of free cholesterol in the cell membrane can disrupt signaling pathways and induce cytotoxicity in cancer cells.

Target Validation: In Vitro and In Vivo Efficacy

The validation of ACAT1 as a therapeutic target has been demonstrated through numerous preclinical studies using various inhibitors. The following table summarizes the observed effects of ACAT1 inhibition on different cancer cell lines.

| Cancer Type | Cell Line(s) | ACAT Inhibitor | Observed Effects | Quantitative Data | Citation |

| Leukemia | - | Progesterone, SaH-58035 | Reduced proliferation | ~60% reduction in proliferation rate | [1] |

| Glioma | U87, A172, GL261 | Avasimibe | Induced cell cycle arrest and apoptosis, inhibited growth | - | [1] |

| Pancreatic Cancer | MIA PaCa-2, PANC-1 | Avasimibe | Blocked cholesteryl ester accumulation, suppressed proliferation | - | [1] |

| Prostate Cancer | - | Avasimibe | Reduced proliferative and invasive capabilities | - | |

| Breast Cancer | MDA-MB-231 | CP-113,818 | Inhibited proliferation, reduced LDL-mediated proliferation | - |

Signaling Pathways Modulated by ACAT1 Inhibition

Inhibition of ACAT1 has been shown to impact key signaling pathways involved in cancer progression.

Cholesterol Metabolism Pathway

ACAT1 is a central node in cellular cholesterol metabolism. Its inhibition directly alters the balance between free cholesterol and cholesteryl esters.

Caption: Role of ACAT1 in Cholesterol Metabolism.

AKT/GSK3β/c-Myc Signaling Pathway

Recent studies have revealed that ACAT1 can promote bladder cancer proliferation and metastasis through the AKT/GSK3β/c-Myc signaling pathway.[5] Inhibition of ACAT1 leads to the downregulation of this pathway.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 3. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 4. MTT (Assay protocol [protocols.io]

- 5. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: In Vitro Enzymatic Activity of Acat-IN-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acat-IN-3 is a synthetic compound identified as a potent inhibitor of Acyl-Coenzyme A: cholesterol acyltransferase (ACAT). This enzyme plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage or transport. There are two main isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestines and liver. Due to their role in lipid metabolism, ACAT inhibitors are investigated for their therapeutic potential in various diseases, including atherosclerosis and certain cancers. Furthermore, this compound has been noted for its inhibitory effects on NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) mediated transcription, a key pathway in inflammatory responses.

This technical guide provides a comprehensive overview of the in vitro enzymatic activity of this compound, including detailed experimental protocols and a summary of its inhibitory actions.

Quantitative Data Summary

| Compound | Target | IC50 | Notes |

| This compound | ACAT | Data not publicly available | Potent inhibitor |

| This compound | NF-κB mediated transcription | Inhibitory activity confirmed | Quantitative data not publicly available |

Core Signaling Pathways and Experimental Workflows

ACAT Inhibition Pathway

The primary mechanism of this compound is the direct inhibition of the ACAT enzyme. By blocking the active site of ACAT, the compound prevents the transfer of a fatty acyl group from acyl-CoA to cholesterol, thereby reducing the formation of cholesteryl esters.

Caption: this compound inhibits the ACAT enzyme, blocking cholesterol esterification.

NF-κB Signaling Pathway Inhibition

This compound also demonstrates inhibitory effects on the NF-κB signaling pathway. This pathway is a central regulator of inflammation, immune responses, and cell survival. Inhibition of this pathway can occur at various points, leading to a downstream reduction in the transcription of pro-inflammatory genes.

Caption: this compound may inhibit NF-κB signaling at different stages.

Experimental Protocols

The following are generalized protocols for assessing ACAT and NF-κB inhibition, based on standard methodologies in the field. Specific parameters for this compound would be detailed in documents such as patent EP1236468A1.

In Vitro ACAT Enzymatic Assay Protocol

This assay measures the enzymatic activity of ACAT by quantifying the formation of cholesteryl esters from radiolabeled cholesterol.

Materials:

-

Microsomes from cells expressing ACAT1 or ACAT2

-

[14C]Oleoyl-CoA

-

Bovine Serum Albumin (BSA)

-

This compound (or other test compounds) dissolved in DMSO

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Heptane/Isopropanol/Water (10:80:2, v/v/v)

-

Silica gel thin-layer chromatography (TLC) plates

-

Scintillation counter and fluid

Procedure:

-

Prepare microsomal fractions from cells overexpressing either human ACAT1 or ACAT2.

-

Pre-incubate the microsomal preparation with varying concentrations of this compound (or vehicle control, DMSO) for a specified time (e.g., 15 minutes) at 37°C in the assay buffer.

-

Initiate the enzymatic reaction by adding a solution of [14C]Oleoyl-CoA and BSA.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding the heptane/isopropanol/water mixture.

-

Extract the lipids by vortexing and centrifugation.

-

Spot the lipid extract onto a silica gel TLC plate and develop the plate using a suitable solvent system (e.g., hexane/diethyl ether/acetic acid, 80:20:1, v/v/v) to separate free cholesterol from cholesteryl esters.

-

Visualize the separated lipids (e.g., using iodine vapor) and scrape the spots corresponding to cholesteryl esters into scintillation vials.

-

Add scintillation fluid and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

In Vitro NF-κB Reporter Gene Assay Protocol

This cell-based assay is used to measure the transcriptional activity of NF-κB.

Materials:

-

A suitable cell line (e.g., HEK293, HeLa)

-

A reporter plasmid containing multiple NF-κB binding sites upstream of a reporter gene (e.g., luciferase or β-galactosidase).

-

A transfection reagent.

-

A stimulating agent for the NF-κB pathway (e.g., TNF-α, IL-1β).

-

This compound (or other test compounds) dissolved in DMSO.

-

Cell culture medium and reagents.

-

Lysis buffer and substrate for the reporter enzyme.

-

Luminometer or spectrophotometer.

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Co-transfect the cells with the NF-κB reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization) using a suitable transfection reagent.

-

After 24-48 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Pre-incubate for 1-2 hours.

-

Stimulate the cells with an NF-κB activating agent (e.g., TNF-α) for a specified time (e.g., 6-8 hours).

-

Lyse the cells and measure the activity of the reporter enzyme (and the control enzyme) according to the manufacturer's instructions.

-

Normalize the NF-κB reporter activity to the control reporter activity.

-

Calculate the percentage of inhibition of NF-κB transcriptional activity for each concentration of this compound and determine the IC50 value.

Conclusion

This compound is a potent small molecule inhibitor of the ACAT enzyme and the NF-κB signaling pathway. While specific quantitative data on its enzymatic inhibition are not widely published, the provided protocols offer a robust framework for its in vitro characterization. The dual inhibitory action of this compound on both cholesterol metabolism and inflammatory pathways suggests its potential as a multi-target therapeutic agent. Further research, potentially through detailed examination of the originating patent literature, is required to fully elucidate its in vitro enzymatic profile.

Cellular Uptake and Distribution of ACAT Inhibitors

An in-depth analysis of the scientific literature reveals no specific compound designated "Acat-IN-3." This suggests that the requested molecule may be a novel, yet-to-be-published agent, or potentially a misnomer for a different ACAT inhibitor. The following guide, therefore, focuses on the well-established cellular mechanisms and signaling pathways associated with Acyl-CoA: Cholesterol Acyltransferase (ACAT) and its inhibitors in general, providing a foundational understanding relevant to the potential actions of a molecule like "this compound."

The cellular entry and subsequent localization of ACAT inhibitors are critical determinants of their efficacy. While specific data for "this compound" is unavailable, the uptake of small molecule inhibitors is generally governed by their physicochemical properties, such as lipophilicity, charge, and size.

**Mechanisms of Cellular Entry

The primary mechanism for the cellular uptake of many small molecule inhibitors is passive diffusion across the plasma membrane. However, for some compounds, active transport or endocytic pathways may be involved. Endocytosis, a process where the cell engulfs extracellular material, can be broadly categorized into phagocytosis, pinocytosis, and receptor-mediated endocytosis. Macropinocytosis, a form of pinocytosis, involves the formation of large vesicles and is an energy-dependent process.[1][2]

**Subcellular Distribution

Once inside the cell, the distribution of a drug to its target organelle is crucial for its pharmacological effect.[3] ACAT enzymes, ACAT1 and ACAT2, are primarily localized to the endoplasmic reticulum (ER).[4][5][6] Therefore, an effective ACAT inhibitor would need to reach this subcellular compartment. The distribution to other organelles such as mitochondria, lysosomes, and lipid droplets can also influence the drug's overall activity and potential off-target effects.[3]

Experimental Protocols for Studying Cellular Uptake and Distribution

Several experimental techniques are employed to investigate the cellular uptake and subcellular localization of compounds.

Cellular Uptake Assays

A common method to quantify cellular uptake involves incubating cells with a labeled version of the compound (e.g., radiolabeled or fluorescently tagged) for various time points. After incubation, the cells are washed to remove any unbound compound, lysed, and the amount of intracellular compound is measured. To distinguish between different uptake mechanisms, inhibitors of specific pathways can be used. For example, to test for energy-dependent uptake, experiments can be performed at 4°C or in the presence of metabolic inhibitors like sodium azide and 2-deoxyglucose.[2] Inhibitors of macropinocytosis (e.g., amiloride) or clathrin-mediated endocytosis (e.g., chlorpromazine) can also be utilized to dissect the specific endocytic pathways involved.[2]

Subcellular Fractionation

To determine the subcellular distribution of a compound, cells are first treated with the compound and then subjected to subcellular fractionation. This process involves sequential centrifugation steps to separate different organelles, such as the nucleus, mitochondria, ER, and cytosol. The concentration of the compound in each fraction can then be quantified. Western blotting using organelle-specific markers is used to verify the purity of the fractions.[7]

Fluorescence Microscopy

If a fluorescently labeled version of the compound is available, its subcellular localization can be visualized directly using fluorescence microscopy. Co-localization studies with fluorescent markers for specific organelles (e.g., ER-tracker, MitoTracker) can provide more precise information about the compound's distribution.

ACAT-Related Signaling Pathways

ACAT plays a crucial role in cellular cholesterol homeostasis by converting free cholesterol into cholesteryl esters for storage in lipid droplets.[8][9] Inhibition of ACAT can therefore impact various signaling pathways that are sensitive to cellular cholesterol levels.

The PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, and survival.[10][11] Some studies have suggested a link between ACAT1 and the activation of the Akt pathway in certain cancers.[12] Inhibition of ACAT1 has been shown to suppress the proliferation and metastasis of bladder cancer cells by modulating the AKT/GSK3β/c-Myc signaling pathway.[12]

Below is a diagram illustrating the general workflow for investigating the cellular uptake mechanism of a compound.

Caption: Experimental workflow for determining the cellular uptake mechanism of a compound.

The following diagram illustrates a simplified representation of the ACAT1-mediated signaling pathway in bladder cancer.

References

- 1. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. mdpi.com [mdpi.com]

- 4. Differential expression of ACAT1 and ACAT2 among cells within liver, intestine, kidney, and adrenal of nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of ACAT as a Therapeutic Target for Alzheimer’s Disease Is Independent of ApoE4 Lipidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Structures of Human ACAT2 Disclose Mechanism for Selective Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A concerted mechanism involving ACAT and SREBPs by which oxysterols deplete accessible cholesterol to restrict microbial infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Macrophage ACAT depletion: mechanisms of atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 12. ACAT1 promotes proliferation and metastasis of bladder cancer via AKT/GSK3β/c-Myc signaling pathway [jcancer.org]

Acat-IN-3: A Technical Guide on its Anticipated Effects on Lipid Droplet Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acat-IN-3 is identified as an inhibitor of Acyl-CoA:cholesterol acyltransferase (ACAT), a crucial enzyme in cellular cholesterol metabolism.[1][2] ACAT, also known as sterol O-acyltransferase (SOAT), is responsible for the esterification of free cholesterol into cholesteryl esters, which are then stored in cytosolic lipid droplets.[3] This process is fundamental in preventing the toxic accumulation of free cholesterol in cellular membranes and is implicated in various physiological and pathological conditions, including atherosclerosis and Alzheimer's disease.[3] This technical guide will provide an in-depth overview of the anticipated effects of this compound on lipid droplet formation, based on the well-established role of its target enzyme, ACAT. While specific experimental data on this compound's direct impact on lipid droplets is limited in publicly available literature, this document extrapolates its expected mechanism of action from studies on other potent ACAT inhibitors.

Core Mechanism of Action: Inhibition of ACAT

This compound, as an ACAT inhibitor, is expected to block the catalytic activity of the ACAT enzymes (ACAT1 and ACAT2). This inhibition prevents the conversion of free cholesterol and long-chain fatty acyl-CoAs into cholesteryl esters. Consequently, the cellular pool of cholesteryl esters available for incorporation into lipid droplets is reduced. In addition to its role as an ACAT inhibitor, this compound has also been noted to inhibit NF-κB mediated transcription.[1]

Signaling Pathway of ACAT in Lipid Droplet Formation

The following diagram illustrates the central role of ACAT in the formation of lipid droplets and the expected point of intervention for this compound.

Caption: Role of ACAT in lipid droplet formation and inhibition by this compound.

Quantitative Data on the Effects of ACAT Inhibition

Table 1: Effect of ACAT Inhibitors on Cellular Lipid Content

| ACAT Inhibitor | Cell Type | Parameter Measured | Observed Effect | Reference |

| Avasimibe | 3T3-L1 Adipocytes | Intracellular Cholesteryl Ester Levels | Significantly Suppressed | [4] |

| Avasimibe | 3T3-L1 Adipocytes | Total Lipid Content | Reduced by ~40% (with ACAT1 knockdown) | [4] |

| F12511 | APOE4 Primary Microglia | Lipid Droplet Count | Significantly Reduced | |

| K-604 | Myelin Debris-Loaded HMC3 Microglia | Cholesteryl Ester Biosynthesis | Reduced by ~87% |

Table 2: IC50 Values of Various ACAT Inhibitors

| Inhibitor | Target | IC50 Value | Cell/System | Reference |

| F12511 | Human ACAT1 | 39 nM | CHO cells | [5] |

| F12511 | Human ACAT2 | 110 nM | CHO cells | [5] |

| Nevanimibe | Human ACAT1 | 0.23 µM | In vitro assay | [6] |

| Nevanimibe | Human ACAT2 | 0.71 µM | In vitro assay | [6] |

| Pyripyropene A (PPPA) | Human ACAT1 | 179 µM | In vitro assay | [6] |

| Pyripyropene A (PPPA) | Human ACAT2 | 25 µM | In vitro assay | [6] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of an ACAT inhibitor like this compound on lipid droplet formation. These protocols are based on established methods from the scientific literature.

Cell Culture and Treatment

Objective: To prepare cell cultures for treatment with an ACAT inhibitor.

Protocol:

-

Seed cells (e.g., 3T3-L1 preadipocytes, HepG2 hepatocytes, or primary microglia) in appropriate culture vessels (e.g., 6-well plates or 96-well plates for imaging) at a density that allows for logarithmic growth and subsequent differentiation or treatment.

-

Culture cells in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

-

For adipocyte differentiation, induce confluent 3T3-L1 preadipocytes with a differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX) for a specified period.

-

Prepare stock solutions of this compound in a suitable solvent, such as DMSO.

-

Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for the desired duration. The final concentration of DMSO in the culture medium should be kept constant across all conditions and typically below 0.1%.

Quantification of Intracellular Lipids

Objective: To measure the levels of total cholesterol, free cholesterol, and cholesteryl esters within cells.

Protocol:

-

After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable buffer and homogenize.

-

Extract total lipids from the cell lysates using a solvent system such as hexane:isopropanol (3:2, v/v).[7]

-

Dry the lipid extracts under a stream of nitrogen.

-

Resuspend the dried lipids in a suitable assay buffer.

-

Quantify total cholesterol and free cholesterol using a commercial cholesterol quantitation kit according to the manufacturer's instructions.

-

Calculate the amount of cholesteryl esters by subtracting the free cholesterol value from the total cholesterol value.[8]

Visualization of Lipid Droplets by Fluorescence Microscopy

Objective: To visualize and quantify changes in lipid droplet number and size.

Protocol:

-

Culture and treat cells on glass-bottom dishes or chamber slides suitable for microscopy.

-

After treatment, wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

-

Wash the cells again with PBS.

-

Stain the lipid droplets by incubating the cells with a fluorescent neutral lipid stain, such as Bodipy 493/503 or Nile Red, at a suitable concentration and for an appropriate duration (e.g., 1 µg/mL for 15 minutes).

-

Stain the cell nuclei with a counterstain like DAPI.

-

Wash the cells to remove excess stain.

-

Image the cells using a fluorescence microscope equipped with the appropriate filter sets.

-

Quantify the number and size of lipid droplets per cell using image analysis software such as ImageJ or CellProfiler.

Experimental Workflow for Assessing this compound Effect

The following diagram outlines a typical experimental workflow to investigate the effect of this compound on lipid droplet formation.

Caption: Workflow for studying this compound's effect on lipid droplets.

Conclusion

Based on its classification as an ACAT inhibitor, this compound is anticipated to be a potent modulator of lipid droplet formation. By inhibiting the esterification of free cholesterol, this compound is expected to reduce the cellular content of cholesteryl esters, thereby decreasing the size and/or number of lipid droplets. The experimental protocols and data from analogous compounds provided in this guide offer a robust framework for researchers to investigate and quantify the specific effects of this compound in their experimental systems. Further studies are warranted to elucidate the precise quantitative impact and potential therapeutic applications of this compound in diseases characterized by aberrant lipid storage.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro exploration of ACAT contributions to lipid droplet formation during adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular Structures of Human ACAT2 Disclose Mechanism for Selective Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. In vitro exploration of ACAT contributions to lipid droplet formation during adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isoform Specificity of ACAT Inhibitors: A Focus on ACAT1 vs. ACAT2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is a critical enzyme in cellular cholesterol homeostasis. It catalyzes the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets or for assembly into lipoproteins.[1] In mammals, two isoforms of this enzyme, ACAT1 and ACAT2, have been identified, each with distinct tissue distributions and physiological roles.[2][3] ACAT1 is ubiquitously expressed and is the primary isoform in macrophages, adrenal glands, and the brain.[4][5] In contrast, ACAT2 is predominantly found in the liver and intestines, where it plays a key role in dietary cholesterol absorption and the secretion of lipoproteins.[3][4]

The differing functions of ACAT1 and ACAT2 have significant implications for drug development. While the inhibition of ACAT2 is a promising strategy for treating hypercholesterolemia and atherosclerosis, non-selective inhibition or specific inhibition of ACAT1 has been associated with potential adverse effects.[6][7] Therefore, the development of isoform-specific ACAT inhibitors is of paramount importance. This guide provides a technical overview of the methods used to determine the isoform specificity of ACAT inhibitors, with a focus on ACAT1 versus ACAT2.

Data Presentation: Isoform Specificity of Representative ACAT Inhibitors

The isoform specificity of an ACAT inhibitor is quantitatively expressed by comparing its half-maximal inhibitory concentration (IC50) against both ACAT1 and ACAT2. A significant difference in these values indicates selectivity for one isoform over the other. The following table summarizes the reported IC50 values for several well-characterized ACAT inhibitors, illustrating a range of isoform selectivities.

| Compound | ACAT1 IC50 (µM) | ACAT2 IC50 (µM) | Selectivity (ACAT1/ACAT2) | Reference |

| Pyripyropene A (PPPA) | 179 | 25 | ~0.14 | [8] |

| Nevanimibe | 0.23 | 0.71 | ~0.32 | [8] |

| K604 | 0.45 (Ki) | 102.9 (Ki) | ~0.004 | [9] |

| F12511 | 0.039 (Ki) | 0.110 (Ki) | ~0.35 | [9] |

Experimental Protocols

The determination of ACAT isoform specificity relies on robust and reproducible assays. Both cell-based and in vitro methods are commonly employed.

Cell-Based Fluorescence Assay for ACAT Activity

This method utilizes cells that are engineered to express either human ACAT1 or ACAT2. The activity of the enzyme is measured by monitoring the formation of fluorescently labeled cholesteryl esters.

Materials:

-

AC29 cells (a Chinese hamster ovary cell line deficient in ACAT activity)[10]

-

Expression vectors for human ACAT1 and ACAT2

-

NBD-cholesterol (a fluorescent cholesterol analog)[10]

-

Cell culture reagents

-

Test inhibitor compound

-

Fluorescence plate reader or fluorescence microscope

Protocol:

-

Stable Transfection: Transfect AC29 cells with expression vectors for either human ACAT1 or ACAT2 to generate stable cell lines.

-

Cell Seeding: Seed the ACAT1- and ACAT2-expressing cells into 96-well plates.

-

Inhibitor Treatment: Treat the cells with a range of concentrations of the test inhibitor compound. Include a vehicle control (e.g., DMSO).

-

NBD-Cholesterol Incubation: Add NBD-cholesterol to the cells and incubate to allow for its esterification by the ACAT enzymes. The esterified NBD-cholesterol will accumulate in cytoplasmic lipid droplets, leading to a strong fluorescent signal.[10]

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or visualize the lipid droplets using a fluorescence microscope.

-

Data Analysis: Plot the fluorescence intensity against the inhibitor concentration and determine the IC50 value for each isoform.

In Vitro Microsomal ACAT Activity Assay

This assay uses microsomes isolated from tissues or cells expressing ACAT1 or ACAT2 as the enzyme source. The enzymatic activity is measured by the incorporation of a radiolabeled fatty acyl-CoA into cholesteryl esters.

Materials:

-

Liver microsomes (for ACAT2) or microsomes from cells overexpressing ACAT1 or ACAT2.[4]

-

Bovine Serum Albumin (BSA)

-

Free cholesterol in β-cyclodextrin[4]

-

[14C]oleoyl-CoA[4]

-

Test inhibitor compound

-

Scintillation counter

-

Thin-layer chromatography (TLC) equipment

Protocol:

-

Microsome Preparation: Isolate microsomes from the chosen source.

-

Reaction Mixture Preparation: In a reaction tube, combine the microsomal protein, BSA, and free cholesterol in β-cyclodextrin. Add the test inhibitor at various concentrations.

-

Pre-incubation: Incubate the mixture to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add [14C]oleoyl-CoA to start the esterification reaction and incubate.[4]

-

Reaction Termination: Stop the reaction by adding a chloroform:methanol solution.

-

Lipid Extraction and Separation: Extract the lipids and separate them using TLC.

-

Quantification: Scrape the cholesteryl ester band from the TLC plate and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the ACAT activity at each inhibitor concentration and determine the IC50 values.

Mandatory Visualizations

Signaling Pathway of Cholesterol Esterification

Caption: Cholesterol esterification by ACAT1 and ACAT2 in the ER.

Experimental Workflow for Isoform Specificity Determination

Caption: Workflow for determining ACAT inhibitor isoform specificity.

Differential Inhibition by a Selective ACAT2 Inhibitor

Caption: A selective inhibitor potently targets ACAT2 over ACAT1.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stealth Liposomes Encapsulating a Potent ACAT1/SOAT1 Inhibitor F12511: Pharmacokinetic, Biodistribution, and Toxicity Studies in Wild-Type Mice and Efficacy Studies in Triple Transgenic Alzheimer’s Disease Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective ACAT inhibitors as promising antihyperlipidemic, antiathero-sclerotic and anti-Alzheimer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular Structures of Human ACAT2 Disclose Mechanism for Selective Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on Acat-IN-3 Efficacy: A Technical Overview of ACAT Inhibition

Disclaimer: Publicly available efficacy data, including quantitative results from preclinical or clinical studies specifically for "Acat-IN-3" (CAS: 454203-25-9), is limited. Commercial suppliers identify this compound as an inhibitor of acyl-Coenzyme A:cholesterol acyltransferase (ACAT) that also suppresses NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) mediated transcription.[1][2][3][4][5] This guide, therefore, provides an in-depth overview of the therapeutic rationale and common investigational methodologies for ACAT inhibitors as a class, contextualized by the dual-inhibitory profile attributed to this compound.

Introduction to ACAT and NF-κB Inhibition

Acyl-CoA:cholesterol acyltransferase (ACAT) is a crucial intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acids.[6] This process is vital for storing cholesterol within lipid droplets. Overexpression or hyperactivity of ACAT has been implicated in the pathophysiology of various diseases, including atherosclerosis and cancer, by promoting foam cell formation and altering cellular cholesterol homeostasis.[6][7][8]

The NF-κB family of transcription factors plays a pivotal role in regulating cellular responses to stress, inflammation, and immune challenges.[9][10] Constitutive activation of the NF-κB signaling pathway is a hallmark of many cancers, where it drives the expression of genes involved in cell proliferation, survival, angiogenesis, and metastasis.[10][11][12][13]

A compound with the dual ability to inhibit both ACAT and NF-κB signaling presents a compelling therapeutic strategy, potentially targeting cellular metabolism and pro-survival inflammatory pathways simultaneously.

Therapeutic Potential and Mechanism of Action

Inhibition of ACAT is hypothesized to exert anti-tumor and anti-atherosclerotic effects through several mechanisms:

-

Increased Free Cholesterol: Blocking ACAT leads to an accumulation of intracellular free cholesterol. This can induce endoplasmic reticulum (ER) stress and trigger apoptosis in cancer cells.[6][7]

-

Altered Cell Membranes: Elevated free cholesterol in cell membranes can disrupt the integrity of lipid rafts, affecting the function of membrane-bound signaling proteins crucial for cancer cell proliferation.[6]

-

Suppression of Lipid Supply: By preventing cholesterol esterification, ACAT inhibitors limit the storage of cholesterol, which cancer cells can otherwise utilize for building new membranes during rapid proliferation.[14]

-

Enhanced Anti-Tumor Immunity: In the tumor microenvironment, ACAT inhibition in CD8+ T cells has been shown to enhance their anti-tumor response.[14][15]

Concurrent inhibition of the NF-κB pathway would further suppress tumor growth by blocking the transcription of anti-apoptotic and pro-proliferative genes.[9][13]

Preclinical Efficacy of Representative ACAT Inhibitors

While specific data for this compound is unavailable, studies on other ACAT inhibitors like Avasimibe and F1394 provide a framework for expected preclinical outcomes.

Table 1: Summary of Preclinical Efficacy Data for Select ACAT Inhibitors

| Compound | Model System | Key Findings | Reference(s) |

| Avasimibe | Glioma Cell Lines (U87, A172, GL261) | Induced cell cycle arrest and apoptosis. | [6][16] |

| Pancreatic Cancer Cell Lines (MIA PaCa-2, PANC-1) | Blocked cholesteryl ester accumulation and overcame gemcitabine resistance by downregulating Akt signaling. | [16] | |

| Hepatocellular Carcinoma (HCC) Xenografts | Significantly inhibited tumor growth in combination with sorafenib. | [15] | |

| Melanoma Mouse Model | Enhanced the anti-tumor response of CD8+ T cells and showed synergistic effects with anti-PD-1 therapy. | [15] | |

| F1394 | Apolipoprotein-E-deficient (ApoE-/-) Mice | Retarded plaque progression and reduced macrophage and cholesterol content in advanced atherosclerotic lesions, independent of plasma cholesterol levels. | [17] |

| K604 | Glioblastoma (GBM) Cell Line (U251-MG) | Impaired proliferation and inactivated the Akt signaling pathway. | [15] |

Experimental Protocols for Efficacy Evaluation

The following sections detail standard methodologies for assessing the efficacy of ACAT inhibitors.

This assay directly measures the ability of a compound to inhibit ACAT's enzymatic activity.

Protocol:

-

Enzyme Source: Microsomes are isolated from cultured cells (e.g., HepG2) or tissues known to express ACAT.[7]

-

Substrate Preparation: A reaction mixture is prepared containing the enzyme source, bovine serum albumin (BSA), and free cholesterol delivered via cyclodextrin.[7]

-

Inhibitor Incubation: The test compound (e.g., this compound) is added at various concentrations and incubated with the enzyme/substrate mixture. A vehicle control (e.g., DMSO) is run in parallel.

-

Reaction Initiation: The enzymatic reaction is initiated by adding a labeled fatty acyl-CoA substrate, typically [³H]oleoyl-CoA or [¹⁴C]oleoyl-CoA.[7][18]

-

Reaction Termination & Lipid Extraction: After incubation at 37°C, the reaction is stopped, and lipids are extracted using a chloroform/methanol solution.[7]

-

Quantification: The extracted lipids are separated by thin-layer chromatography (TLC). The band corresponding to cholesteryl esters is scraped, and the radioactivity is quantified using a scintillation counter.[7]

-

Data Analysis: The percentage of inhibition is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.

This assay evaluates the inhibitor's effect on cholesterol esterification within intact cells.

Protocol:

-

Cell Culture: Human cancer cell lines (e.g., HepG2, U87) are cultured in multi-well plates.[19]

-

Inhibitor Treatment: Cells are pre-incubated with various concentrations of the ACAT inhibitor for a defined period (e.g., 2-6 hours).[18][19]

-

Pulse Labeling: A labeled precursor, such as [³H]oleic acid or a fluorescently-labeled cholesterol analog (e.g., NBD-cholesterol), is added to the culture medium.[18][19]

-

Lipid Extraction and Analysis: After the pulse period, cells are washed and lysed. Lipids are extracted and analyzed by TLC and scintillation counting (for radiolabels) or fluorescence spectroscopy to quantify the formation of labeled cholesteryl esters.[19]

Animal models are critical for evaluating systemic efficacy and potential toxicity.

Atherosclerosis Model:

-

Model: Apolipoprotein E-deficient (ApoE-/-) or LDL receptor-deficient (LDLR-/-) mice are commonly used.[20][21]

-

Protocol:

-

Mice are fed a high-fat, high-cholesterol "Western diet" for a period (e.g., 12-16 weeks) to induce the development of atherosclerotic plaques.[17][21]

-

A baseline group may be euthanized to assess initial plaque burden.

-

Remaining mice are divided into a treatment group (receiving the ACAT inhibitor mixed in the diet or via oral gavage) and a control group (receiving vehicle).[17]

-

After a further treatment period (e.g., 14 weeks), mice are euthanized.[17]

-

Efficacy Endpoints: Aortas are dissected, and plaque area is quantified using en face analysis with Oil Red O staining. Aortic root sections are analyzed via histology to assess lesion size, composition (macrophage, collagen content), and markers of inflammation or apoptosis (e.g., TUNEL staining).[7][17] Plasma lipid profiles are also measured.[7]

-

Cancer Xenograft Model:

-

Model: Immunocompromised mice (e.g., nude or SCID) are used.

-

Protocol:

-

Human cancer cells are injected subcutaneously or orthotopically into the mice.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

The ACAT inhibitor is administered systemically (e.g., oral gavage, intraperitoneal injection).

-

Efficacy Endpoints: Tumor volume is measured regularly with calipers. At the end of the study, tumors are excised, weighed, and processed for histological and molecular analysis (e.g., proliferation markers like Ki-67, apoptosis markers like cleaved caspase-3).[15]

-

Visualized Pathways and Workflows

The following diagrams illustrate the key pathways and processes relevant to the evaluation of an ACAT inhibitor like this compound.

Caption: The role of ACAT in cellular cholesterol esterification and storage.

Caption: Canonical NF-κB signaling pathway leading to gene transcription.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. This compound, CAS [[454203-25-9]] | BIOZOL [biozol.de]

- 4. This compound | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Acyl-Coenzyme A: Cholesterol Acyltransferase Inhibition in Cancer Treatment | Anticancer Research [ar.iiarjournals.org]

- 7. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NF-κB - Wikipedia [en.wikipedia.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. The NF-κB Pathway and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Frontiers | Targeting sterol-O-acyltransferase 1 to disrupt cholesterol metabolism for cancer therapy [frontiersin.org]

- 15. Targeting ACAT1 in cancer: from threat to treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ar.iiarjournals.org [ar.iiarjournals.org]

- 17. ACAT inhibition reduces the progression of preexisting, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Facile method to incorporate high-affinity ACAT/SOAT1 inhibitor F12511 into stealth liposome-based nanoparticle and demonstration of its efficacy in blocking cholesteryl ester biosynthesis without overt toxicity in neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Preclinical models of atherosclerosis: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 21. spandidos-publications.com [spandidos-publications.com]

Methodological & Application

Application Notes and Protocols for Acat-IN-3: An ACAT Inhibitor for Cell Culture Experiments

Disclaimer: The compound "Acat-IN-3" is used as a representative name for a hypothetical ACAT inhibitor. The experimental parameters and quantitative data provided herein are based on published data for other known ACAT inhibitors, such as Avasimibe and F-1394. Researchers should perform dose-response and time-course experiments to determine the optimal conditions for their specific ACAT inhibitor and cell lines of interest.

Introduction

Acyl-coenzyme A:cholesterol acyltransferase (ACAT) is a crucial intracellular enzyme that catalyzes the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1] There are two isoforms of this enzyme, ACAT1 and ACAT2, which are expressed in various tissues.[1] ACAT1 is found ubiquitously, while ACAT2 is primarily located in the intestines and liver.[1] Inhibition of ACAT has emerged as a promising therapeutic strategy for a range of diseases, including atherosclerosis, cancer, and Alzheimer's disease.[2][3] By blocking the esterification of cholesterol, ACAT inhibitors lead to an accumulation of free cholesterol within the cell, which can trigger various downstream effects, including the suppression of tumor cell proliferation and migration.[4][5]

These application notes provide detailed protocols for the use of this compound, a representative ACAT inhibitor, in cell culture experiments. The protocols cover essential techniques from basic cell culture and inhibitor preparation to specific assays for assessing the biological effects of ACAT inhibition.

Data Presentation

The following tables summarize quantitative data for known ACAT inhibitors, which can serve as a starting point for determining the effective concentration range for this compound.

Table 1: Reported IC50 Values for Various ACAT Inhibitors

| Inhibitor | Target | IC50 | Cell Line/System | Reference |

| Avasimibe | ACAT1 | 24 µM | - | [6] |

| ACAT2 | 9.2 µM | - | [6] | |

| Macrophage ACAT | 25 ± 9 nM | Human monocyte-derived macrophages | [7] | |

| F-1394 | ACAT | 71 nM | Caco-2 cells | [8] |

| ACAT1 | 0.039 µM | Human ACAT1 expressing cells | [9] | |

| ACAT2 | 0.11 µM | Human ACAT2 expressing cells | [9] | |

| K604 | ACAT1/SOAT1 | 0.5 µM (working concentration) | Mouse N9 and Human HMC3 microglial cells | [10] |

Table 2: Exemplary Treatment Conditions for ACAT Inhibitors in Cell Culture

| Inhibitor | Cell Line | Concentration Range | Duration | Observed Effects | Reference |

| Avasimibe | Prostate Cancer (PC-3, DU 145) | 0.25 - 80 µM | 1 - 3 days | Reduced cell viability, induced G1 phase arrest | [4][6] |

| Ovarian Cancer (SKOV-3, etc.) | 5 µM | 3 days | Reduced cell viability | [3] | |

| Bladder Cancer Cells | 10 - 20 µM | 48 hours | Cell cycle arrest, reduced proliferation | [5] | |

| F-1394 | Mouse Peritoneal Macrophages | Not specified | Not specified | Decreased foam cell formation | [11] |

| F12511 | Neuronal and Microglial cells | 0.04 - 0.4 µM | Not specified | Inhibition of ACAT activity | [9] |

Experimental Protocols

General Cell Culture and this compound Preparation

1.1. Cell Culture

A variety of cell lines can be used to study the effects of ACAT inhibition, depending on the research focus. For cancer studies, prostate (PC-3, DU-145), bladder (5637, T24), and ovarian (SKOV-3) cancer cell lines have been utilized.[3][4][5] For atherosclerosis research, macrophage cell lines like J774 or primary human monocyte-derived macrophages are suitable.[7][12] For neurodegenerative disease research, neuronal and microglial cell lines are appropriate.[9]

-

Culture Medium: Use the recommended medium for the specific cell line, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells according to standard protocols for the specific cell line to maintain them in the exponential growth phase.

1.2. Preparation of this compound Stock Solution

-

Solvent: Most small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO). Avasimibe, for example, is dissolved in DMSO to create a stock solution.[4]

-

Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-100 mM) to minimize the volume of DMSO added to the cell culture medium.

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

1.3. Treatment of Cells with this compound

-

Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Dilute the this compound stock solution in fresh, pre-warmed culture medium to the desired final concentrations. It is crucial to prepare a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).

-

Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

-

Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.[4][5]

Assessment of Cellular Viability (MTT Assay)

This protocol is adapted from a study on avasimibe in prostate cancer cells.[4]

-

Seed cells in a 96-well plate at a density of approximately 3,000 cells per well in 200 µL of medium.

-

After 24 hours, treat the cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 20, 40, 80 µM) for 24, 48, or 72 hours.

-

Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the supernatant and add 200 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cholesterol Esterification Assay

This assay measures the activity of ACAT by quantifying the incorporation of a radiolabeled fatty acid into cholesteryl esters.

-

Plate cells in 12-well plates.

-

Pre-incubate the cells with various concentrations of this compound for 1 hour.[12]

-

Add a source of cholesterol, such as acetylated LDL (50 µg/mL), to the medium.[12]

-

Simultaneously, add [14C]oleate to the medium and incubate for a defined period (e.g., 4-24 hours).

-

Wash the cells with ice-cold PBS and lyse them.

-

Extract the lipids using a suitable solvent system (e.g., hexane/isopropanol).

-

Separate the lipid fractions (free cholesterol and cholesteryl esters) using thin-layer chromatography (TLC).

-

Quantify the amount of radioactivity in the cholesteryl ester band using a scintillation counter.

-

Alternatively, non-radioactive, luminescence-based cholesterol/cholesteryl ester assay kits are commercially available and provide a more straightforward method.[1][13][14] These kits typically involve enzymatic reactions that lead to the production of a luminescent signal proportional to the amount of cholesterol or cholesteryl ester.[1][13][14]

siRNA-Mediated Knockdown of ACAT1

This protocol provides a general guideline for knocking down ACAT1 expression using siRNA.

-

siRNA Preparation: Obtain target-specific siRNA duplexes for ACAT1 and a non-targeting scramble control. Resuspend the lyophilized siRNA in RNase-free water to a stock concentration of 20-50 µM.[15][16]

-

Transfection:

-

Seed cells in 6-well plates and grow to 50-70% confluency.

-

For each well, dilute the siRNA (final concentration typically 10-100 nM) and a suitable transfection reagent (e.g., Lipofectamine 2000) in serum-free medium according to the manufacturer's instructions.

-

Incubate the siRNA-lipid complex for 20-30 minutes at room temperature.

-

Add the complex to the cells and incubate for 48-72 hours.[15]

-

-

Validation of Knockdown:

-

Harvest the cells and lyse them for protein or RNA extraction.

-

Confirm the knockdown of ACAT1 expression by Western blotting or qPCR, comparing the levels to the scramble control.

-

Analysis of Signaling Pathways

5.1. Western Blotting for Akt Pathway Analysis

ACAT inhibition has been shown to affect the Akt signaling pathway.[17] This protocol outlines the steps for analyzing the phosphorylation status of Akt.

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer:

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[20]

-

Incubate the membrane with primary antibodies against phospho-Akt (e.g., Ser473) and total Akt overnight at 4°C.[21]

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system. Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.

5.2. Wnt/β-catenin Luciferase Reporter Assay

ACAT inhibition can also modulate the Wnt/β-catenin pathway.[22] A luciferase reporter assay is a common method to assess the activity of this pathway.

-

Transfection: Co-transfect cells with a TCF/LEF-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.[23][24]

-

Treatment: After 18-24 hours, treat the cells with this compound. In some experiments, the pathway may need to be stimulated with a Wnt ligand (e.g., Wnt3a-conditioned medium).[25]

-

Lysis and Luciferase Assay: After the desired treatment duration (e.g., 8-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[23][25]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency.

Mandatory Visualizations

Caption: ACAT-mediated cholesterol esterification pathway and the inhibitory action of this compound.

Caption: Downstream signaling consequences of ACAT inhibition in cancer cells.

Caption: General experimental workflow for studying the effects of this compound in cell culture.

References

- 1. Cholesterol/Cholesterol Ester-Glo™ Assay [promega.com]

- 2. researchgate.net [researchgate.net]

- 3. Assessment of acyl-CoA cholesterol acyltransferase (ACAT-1) role in ovarian cancer progression—An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The cholesterol esterification inhibitor avasimibe suppresses tumour proliferation and metastasis via the E2F-1 signalling pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acyl-coenzyme A: cholesterol acyltransferase inhibitor avasimibe suppresses tumorigenesis and induces G1-phase cell-cycle arrest by activating PPARγ signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. ahajournals.org [ahajournals.org]

- 8. [Effect of F-1394, a potent and selective inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), on esterification of cholesterol and basolateral secretion of cholesteryl ester in Caco-2 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Facile method to incorporate high-affinity ACAT/SOAT1 inhibitor F12511 into stealth liposome-based nanoparticle and demonstration of its efficacy in blocking cholesteryl ester biosynthesis without overt toxicity in neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Direct effect of an acyl-CoA:cholesterol acyltransferase inhibitor, F-1394, on atherosclerosis in apolipoprotein E and low density lipoprotein receptor double knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. Cholesterol/Cholesterol Ester-Glo™ Assay | Cholesterol Assay | Cholesterol Ester [promega.sg]

- 14. promega.com [promega.com]

- 15. abbexa.com [abbexa.com]

- 16. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The ACAT inhibitor CP-113,818 markedly reduces amyloid pathology in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. origene.com [origene.com]

- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 21. ccrod.cancer.gov [ccrod.cancer.gov]

- 22. researchgate.net [researchgate.net]

- 23. A High-Throughput Screen for Wnt/β-catenin Signaling Pathway Modulators in Human iPSC-derived Neural Progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. bpsbioscience.com [bpsbioscience.com]

- 25. Wnt/β-catenin luciferase reporter assay [bio-protocol.org]

Application Notes and Protocols for ACAT-IN-3 in In Vivo Mouse Models

Disclaimer: No specific in vivo dosage or protocol information for a compound explicitly named "Acat-IN-3" is publicly available in the reviewed scientific literature. The following application notes and protocols are based on data from studies of other potent and selective ACAT1 inhibitors, such as Avasimibe and F12511, and should be considered as a starting point for experimental design. Researchers should conduct dose-response and toxicity studies to determine the optimal and safe dosage for their specific mouse model and experimental goals.

Introduction